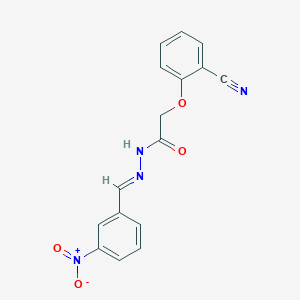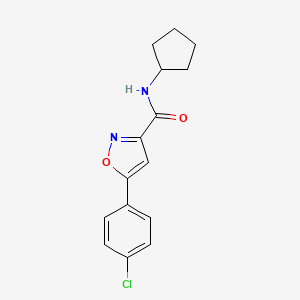
N-(1-benzyl-5-oxo-3-pyrrolidinyl)-3-(3-hydroxy-3-methylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzamides often involves the Bischler-Napieralski reaction, which provides a method for cyclizing benzamides to produce pyrrolo derivatives. For instance, the synthesis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles from N-(4-aryl-4-hydroxybutyl)benzamides demonstrates the utility of this reaction in constructing complex molecular architectures, including pyrrolidinyl benzamides (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using X-ray crystallography, providing detailed insights into their configuration. For example, the structure of 3,4-dimethoxyphenyl derivatives has been confirmed as the E-isomer, highlighting the importance of structural analysis in understanding the properties and potential reactivity of these compounds (Browne, Skelton, & White, 1981).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, indicating a broad spectrum of chemical properties. For instance, modifications in the pyridine moiety, such as methylation, have been explored to enhance biological activities, which underscores the chemical versatility and reactivity of these molecules (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Physical Properties Analysis
Physical properties, including crystallinity, solubility, and melting points, play a crucial role in the application and processing of chemical compounds. The preparation and characterization of polymorphs, for instance, reveal significant differences in stability and solubility, essential for pharmaceutical formulations (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamides, such as reactivity towards specific reagents or under certain conditions, are critical for their functional application. Recyclization reactions, for example, demonstrate the reactivity of benzamide derivatives under specific conditions, leading to the formation of complex heterocycles (Mashevskaya et al., 2011).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Modeling
The study of the crystal and molecular structure of related benzamide derivatives, such as in the research on benzyloxycarbonyl‐α‐aminoisobutyryl‐L‐prolyl methylamide, reveals insights into β-turn conformations in peptides, an important aspect in understanding protein folding and design (Prasad et al., 1979). Such detailed structural analyses could suggest applications of N-(1-benzyl-5-oxo-3-pyrrolidinyl)-3-(3-hydroxy-3-methylbutyl)benzamide in the development of peptide-based therapeutics by providing models for predicting peptide structures.
Synthesis and Chemical Transformation
Research on the Bischler-Napieralski reaction to synthesize pyrroles (Browne et al., 1981) and high-yield synthesis methods for related benzamide derivatives (Bobeldijk et al., 1990) highlight the potential for this compound to be used in synthetic organic chemistry research. These studies indicate the compound's relevance in exploring synthetic pathways and reactions that could lead to new chemical entities or improved synthetic methods.
Pharmaceutical and Medicinal Chemistry Research
Investigations into the synthesis and activity of benzamides as potential neuroleptics (Iwanami et al., 1981) suggest that compounds like this compound could be explored for their biological activities. This includes their potential use in the development of new therapeutic agents, particularly in areas such as neurology and psychiatry, where modulation of specific biochemical pathways is crucial.
Analytical Chemistry and Material Science
The versatility of benzamide derivatives in various reactions and their potential applications in material science, as demonstrated by studies on photosensitive poly(benzoxazole) precursors (Ebara et al., 2003), suggest that this compound could serve as a precursor or component in the synthesis of novel materials. This may include applications in the development of new polymers, coatings, or photosensitive materials with unique properties.
Eigenschaften
IUPAC Name |
N-(1-benzyl-5-oxopyrrolidin-3-yl)-3-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-23(2,28)12-11-17-9-6-10-19(13-17)22(27)24-20-14-21(26)25(16-20)15-18-7-4-3-5-8-18/h3-10,13,20,28H,11-12,14-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJBKZUYEZTZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)

![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)
![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)

![6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5509140.png)
![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)
![2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]](/img/structure/B5509169.png)
![N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5509172.png)
![2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)